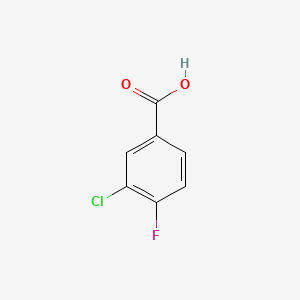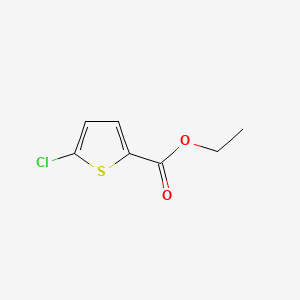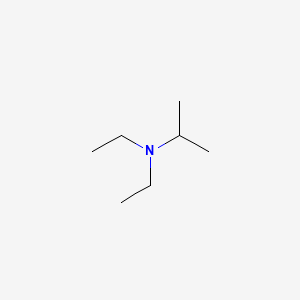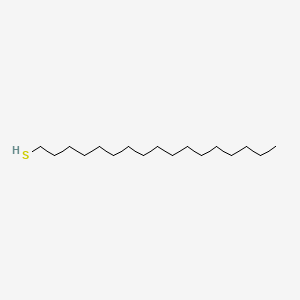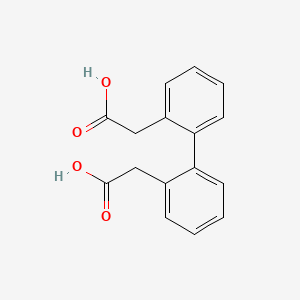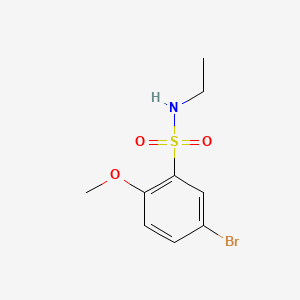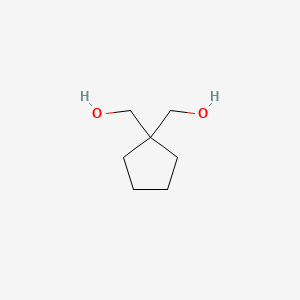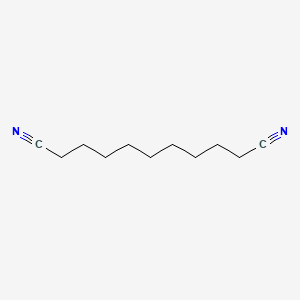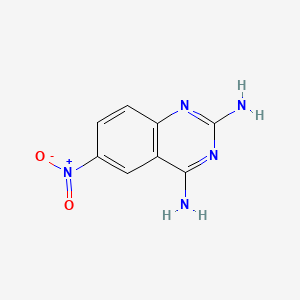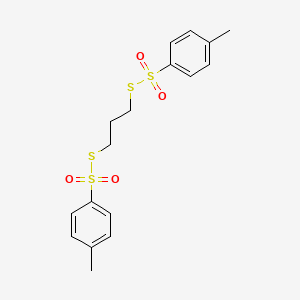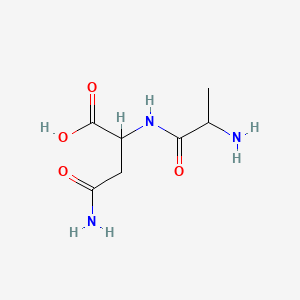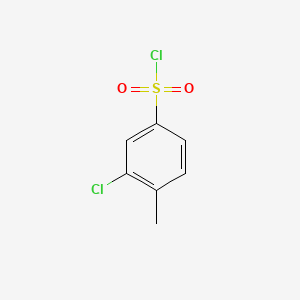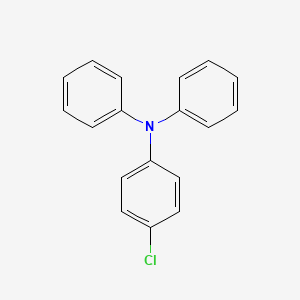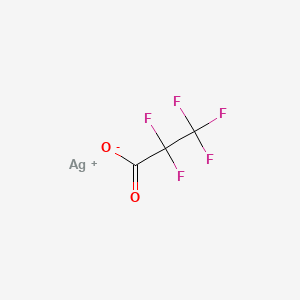
Silver pentafluoropropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver pentafluoropropionate, also known as pentafluoropropionic acid silver salt, is a chemical compound with the molecular formula C₂F₅CO₂Ag. It is characterized by its high purity and is typically available in powder form. This compound is known for its unique properties, including a melting point of 242-244°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silver pentafluoropropionate can be synthesized through the reaction of pentafluoropropionic acid with silver oxide or silver carbonate. The reaction typically involves dissolving pentafluoropropionic acid in a suitable solvent, such as water or an organic solvent, and then adding silver oxide or silver carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Silver pentafluoropropionate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the silver ion is reduced, and the organic component is oxidized.
Reduction: The compound can be reduced to form silver metal and the corresponding organic acid.
Substitution: It can undergo substitution reactions where the silver ion is replaced by another cation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Various metal salts can be used to facilitate substitution reactions
Major Products Formed:
Oxidation: Silver metal and pentafluoropropionic acid.
Reduction: Silver metal and pentafluoropropionic acid.
Substitution: The substituted metal salt and the corresponding organic acid
Aplicaciones Científicas De Investigación
Silver pentafluoropropionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silver compounds.
Biology: It is utilized in biochemical assays and as a component in certain biological staining techniques.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and coatings
Mecanismo De Acción
The mechanism by which silver pentafluoropropionate exerts its effects involves the interaction of the silver ion with various molecular targets. Silver ions are known to interact with sulfhydryl groups in proteins, leading to the disruption of protein function. Additionally, silver ions can interact with nucleic acids, inhibiting replication and transcription processes. These interactions result in the antimicrobial properties of silver compounds .
Comparación Con Compuestos Similares
- Silver trifluoroacetate
- Silver tetrafluoroborate
- Silver bis(trifluoromethanesulfonyl)imide
- Silver hexafluoroantimonate (V)
Comparison: Silver pentafluoropropionate is unique due to its specific chemical structure, which imparts distinct properties compared to other silver salts. For instance, it has a higher melting point and different solubility characteristics. Additionally, the presence of the pentafluoropropionate group can influence its reactivity and interaction with other compounds .
Propiedades
Número CAS |
509-09-1 |
|---|---|
Fórmula molecular |
C3HAgF5O2 |
Peso molecular |
271.90 g/mol |
Nombre IUPAC |
2,2,3,3,3-pentafluoropropanoic acid;silver |
InChI |
InChI=1S/C3HF5O2.Ag/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10); |
Clave InChI |
MLZZUGZJEKYORT-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(F)(F)F)(F)F)[O-].[Ag+] |
SMILES canónico |
C(=O)(C(C(F)(F)F)(F)F)O.[Ag] |
Key on ui other cas no. |
509-09-1 |
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
422-64-0 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes silver pentafluoropropionate a suitable precursor for direct electron beam writing of silver compared to other silver carboxylates like silver 2,2-dimethylbutyrate?
A1: [] While both this compound and silver 2,2-dimethylbutyrate are silver carboxylates, they exhibit different deposition behaviors under electron beam irradiation. Silver 2,2-dimethylbutyrate shows a strong depletion in the center of the electron beam, hindering vertical growth. In contrast, this compound demonstrates a dwell-time-dependent deposition behavior, allowing for controlled vertical growth and fabrication of three-dimensional silver structures. This difference in behavior could be attributed to the differing decomposition pathways and volatility of the two precursors under the electron beam.
Q2: What are the characteristics of the silver structures fabricated using this compound as a precursor in direct electron beam writing?
A2: [] The silver structures fabricated using this compound are polycrystalline in nature and exhibit a silver content of over 50 atom %. They also demonstrate strong Raman enhancement, indicating their potential for use in plasmonic applications. The ability to directly write three-dimensional silver structures with such properties makes this compound a promising precursor for fabricating plasmonic device components.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


